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Validation and Docking Protocol for Borapetoside E

The validation and docking of Borapetoside E were performed using Molegro Virtual Docker (MVD)

software. The core of the validation process involved a re-docking procedure to ensure the software could

accurately reproduce a known experimental result [1].

The table below summarizes the key parameters from the study:

Protocol Aspect Specification / Value

Docking Software Molegro Virtual Docker (MVD)

Protein Target Dipeptidyl-peptidase IV (DPP-IV)

Protein Data Bank (PDB) Code 3G0B

Search Algorithm MolDock optimizer

Scoring Function MolDock score

Validation Metric (RMSD) 0.43 Å [1]

Enrichment Factor (EF1%) 20.34 [1]
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Protocol Aspect Specification / Value

Final Re-Rank Score for Borapetoside E -105.4 kcal/mol [1]

This diagram illustrates the workflow for the docking protocol validation:

Interpretation of Validation Results

RMSD Value: The low RMSD value of 0.43 Å indicates that the re-docked pose was very close to the

original crystal structure pose, demonstrating the protocol's high precision in reproducing known
binding modes [1].

Enrichment Factors: The reported EF1% and EF20% values indicate the protocol's excellent ability
to distinguish true active compounds (like Borapetoside E) from inactive molecules in a virtual

screen [1].
Re-rank Score: The re-rank score is a more refined scoring function in MVD. Borapetoside E's

score of -105.4 kcal/mol was more favorable than the standard drug alogliptin (-101.6 kcal/mol),
suggesting a potentially stronger binding affinity [1].

Key Insights for Your Research

Binding Site Analysis: The study found that Borapetoside E shared a 75% similarity in its binding

interactions with the drug alogliptin, notably forming bonds with key amino acid residues Glu 205, Glu
206, and Tyr 547 in the DPP-IV active site [1].

Multi-Target Potential: Other research suggests that constituents of Tinospora crispa, including
Borapetosides, may interact with multiple protein targets relevant to diabetes and insulin resistance,

such as PI3K and others [2] [3]. Consider exploring these additional targets.
Protocol Generalization: The Nature Protocols guide [4] emphasizes that running such control

experiments is a best practice for any large-scale docking screen, regardless of the specific software
used.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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